molecular formula C14H14ClNO4 B11808302 Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B11808302
M. Wt: 295.72 g/mol
InChI Key: USQAXSJBTKSXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloro and methoxy substituent, making it a potential candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-8-methoxyquinoline.

    Acylation: The quinoline derivative undergoes acylation with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate.

    Cyclization: The intermediate product is then cyclized under acidic or basic conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form quinoline N-oxides.

    Reduction: Reduction reactions can be used to modify the quinoline ring or to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound can be used in studies investigating the biological activity of quinoline derivatives, including antimicrobial and anticancer properties.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The chloro and methoxy groups can influence its binding affinity and specificity, while the ester group may undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(5-chloro-4-oxoquinolin-1(4H)-yl)acetate: Lacks the methoxy group, which may affect its biological activity.

    Ethyl 2-(8-methoxy-4-oxoquinolin-1(4H)-yl)acetate: Lacks the chloro group, potentially altering its chemical reactivity.

    Ethyl 2-(5-chloro-8-methoxyquinolin-1(4H)-yl)acetate: Lacks the oxo group, which may influence its overall stability and reactivity.

Uniqueness

Ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1(4H)-yl)acetate is unique due to the combination of chloro, methoxy, and oxo groups on the quinoline ring. This specific arrangement of substituents can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

ethyl 2-(5-chloro-8-methoxy-4-oxoquinolin-1-yl)acetate

InChI

InChI=1S/C14H14ClNO4/c1-3-20-12(18)8-16-7-6-10(17)13-9(15)4-5-11(19-2)14(13)16/h4-7H,3,8H2,1-2H3

InChI Key

USQAXSJBTKSXAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=O)C2=C(C=CC(=C21)OC)Cl

Origin of Product

United States

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